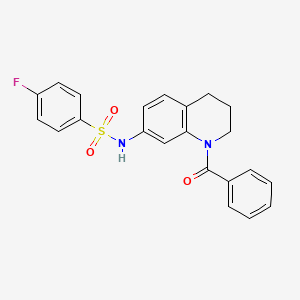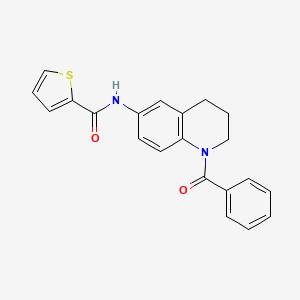
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide, also known as N-(1-benzoyl-6-tetrahydroquinolin-5-yl)-5-bromofuran-2-carboxamide, is a synthetic compound with potential applications in the field of scientific research. It is a member of the benzoylquinoline family of compounds and has been studied for its potential medicinal and biological properties.
科学的研究の応用
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide has been studied for its potential applications in scientific research. It has been studied for its ability to inhibit the growth of certain cancer cells, as well as its ability to inhibit the growth of certain bacteria. It has also been studied for its potential ability to act as an anti-inflammatory and anti-oxidant agent. In addition, it has been studied for its potential ability to act as an anti-viral agent.
作用機序
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide is not yet fully understood. However, it is believed that it may act by inhibiting the growth of certain cancer cells and bacteria by interfering with their cellular functions. In addition, it may act as an anti-inflammatory and anti-oxidant agent by scavenging free radicals. It may also act as an anti-viral agent by inhibiting the replication of certain viruses.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide has been studied for its potential effects on biochemical and physiological processes. In particular, it has been studied for its potential ability to act as an anti-inflammatory and anti-oxidant agent, as well as its potential ability to inhibit the growth of certain cancer cells and bacteria. In addition, it has been studied for its potential ability to act as an anti-viral agent.
実験室実験の利点と制限
The main advantage of using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it an attractive option for laboratory research. However, there are a few limitations to using this compound in lab experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very stable in the presence of light and oxygen, so it must be stored in a dark and airtight container.
将来の方向性
There are a number of potential future directions for research involving N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide. These include further studies into its potential anti-inflammatory and anti-oxidant properties, as well as its potential ability to act as an anti-viral agent. In addition, further studies into its potential ability to inhibit the growth of certain cancer cells and bacteria could be conducted. Finally, further studies into its potential pharmacological properties and its potential therapeutic applications could be conducted.
合成法
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide can be synthesized using a three-step process. The first step involves the reaction of 2-chlorobenzoyl chloride with 1,2,3,4-tetrahydroquinoline to form N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorofuran-2-carboxamide. The second step involves the reaction of this intermediate with potassium bromide to form the desired product. The third step involves the hydrolysis of the intermediate to form N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide.
特性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c22-19-11-10-18(27-19)20(25)23-16-8-9-17-15(13-16)7-4-12-24(17)21(26)14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRPLXZWOXCZHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(O3)Br)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














